tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 1,3-difluoropropan-2-yl group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1,3-difluoropropane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The industrial production of this compound may involve multi-step processes, including purification and crystallization, to achieve the desired quality.
Chemical Reactions Analysis
tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, leading to modulation of their activity. The presence of the difluoropropan-2-yl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
tert-Butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C12H22F2N2O2 |
---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-difluoropropan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H22F2N2O2/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10(8-13)9-14/h10H,4-9H2,1-3H3 |
InChI Key |
MODRYMIPLYYMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CF)CF |
Origin of Product |
United States |
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